ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20204989
InChI: InChI=1S/C19H24N4O4/c1-2-27-19(26)23-11-9-22(10-12-23)17(24)7-8-20-18(25)16-13-14-5-3-4-6-15(14)21-16/h3-6,13,21H,2,7-12H2,1H3,(H,20,25)
SMILES:
Molecular Formula: C19H24N4O4
Molecular Weight: 372.4 g/mol

ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC20204989

Molecular Formula: C19H24N4O4

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate -

Specification

Molecular Formula C19H24N4O4
Molecular Weight 372.4 g/mol
IUPAC Name ethyl 4-[3-(1H-indole-2-carbonylamino)propanoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H24N4O4/c1-2-27-19(26)23-11-9-22(10-12-23)17(24)7-8-20-18(25)16-13-14-5-3-4-6-15(14)21-16/h3-6,13,21H,2,7-12H2,1H3,(H,20,25)
Standard InChI Key GWYHJRYDVLDSIN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=CC=CC=C3N2

Introduction

Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring, an indole moiety, and a carboxylate ester group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural components.

Synthesis Methods

The synthesis of ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate typically involves multiple steps:

  • Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis.

  • Attachment of the Beta-Alanyl Group: Beta-alanine is protected and then coupled with the indole derivative using carbodiimide coupling agents.

  • Coupling with Piperazine: The protected beta-alanyl-indole intermediate is reacted with piperazine in the presence of a coupling agent.

  • Esterification: The carboxylate ester is formed by reacting the carboxylic acid with ethanol.

Biological Activities and Potential Applications

Compounds similar to ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate exhibit various biological activities:

  • Neuropharmacological Effects: The indole and piperazine moieties may interact with serotonin receptors, influencing mood and anxiety disorders.

  • Potential in Treating Alzheimer's Disease: Similar piperazine derivatives have shown acetylcholinesterase inhibition, suggesting potential applications in cognitive disorders.

  • Anticancer Properties: Indole derivatives are associated with anticancer effects through modulation of signaling pathways.

Biological ActivityPotential Application
Neuropharmacological EffectsMood and anxiety disorders
Acetylcholinesterase InhibitionAlzheimer's disease treatment
Anticancer PropertiesCancer therapy

Comparison with Similar Compounds

Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate is distinct from other compounds due to its unique combination of structural features:

  • N-(1H-indol-2-yl)acetamide: Features an indole moiety but lacks the piperazine ring.

  • 4-(2-Aminoethyl)piperidine: Contains a piperidine ring but lacks the indole group.

  • Ethyl 4-piperazinocarboxylic acid: Features a piperazine ring but lacks the indole moiety.

CompoundStructural FeaturesUnique Aspects
N-(1H-indol-2-yl)acetamideIndole moiety, amide linkageSimpler structure
4-(2-Aminoethyl)piperidinePiperidine ring, aminoethyl groupDifferent pharmacological profile
Ethyl 4-piperazinocarboxylic acidPiperazine, carboxylic acidFocuses on carboxylic acid properties

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